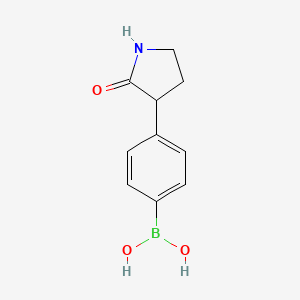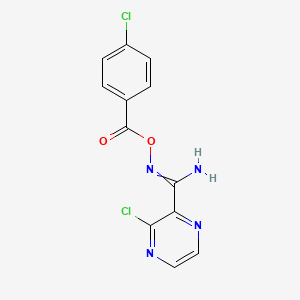
O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide is a complex organic compound that features both chlorobenzoyl and chloropyrazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 3-chloropyrazine-2-carbohydroximamide under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-chlorobenzoyl chloride: Shares the chlorobenzoyl group but lacks the pyrazine moiety.
3-chloropyrazine-2-carbohydroximamide: Contains the pyrazine moiety but lacks the chlorobenzoyl group.
Uniqueness
O2-(4-chlorobenzoyl)-3-chloropyrazine-2-carbohydroximamide is unique due to the combination of both chlorobenzoyl and chloropyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C12H8Cl2N4O2 |
|---|---|
分子量 |
311.12 g/mol |
IUPAC名 |
[[amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-3-1-7(2-4-8)12(19)20-18-11(15)9-10(14)17-6-5-16-9/h1-6H,(H2,15,18) |
InChIキー |
PIKMIRCKHCGMPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=NC=CN=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


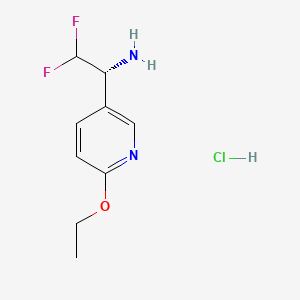
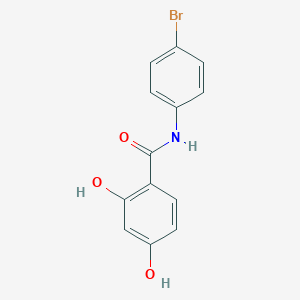
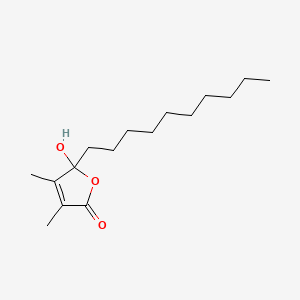
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
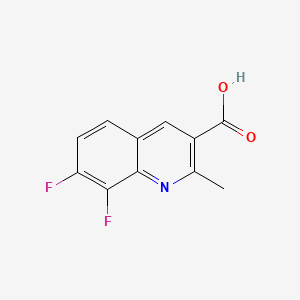
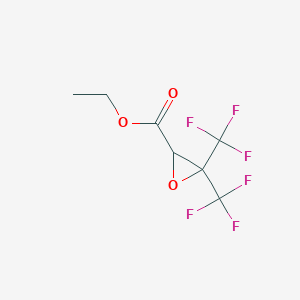
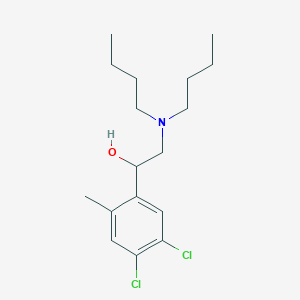
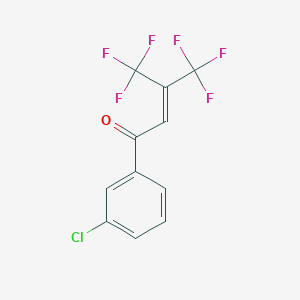
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

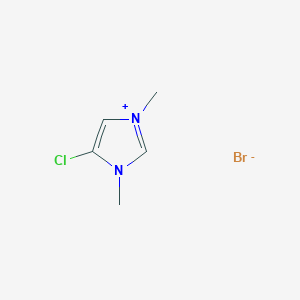
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
